N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an isoxazole ring via a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with isoxazole derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may employ advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating diseases such as tuberculosis and inflammation.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. Molecular docking studies have shown that this compound can bind to specific protein receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole moiety but differ in their functional groups and overall structure.
Isoxazole derivatives: These compounds share the isoxazole ring but differ in their substituents and biological activities.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is unique due to its specific combination of benzothiazole and isoxazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(14-8-9-18-22-14)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-15(13)23-17/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAWHTVMNJZHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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